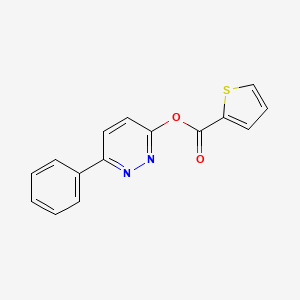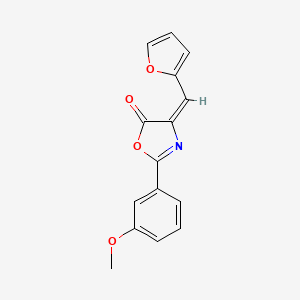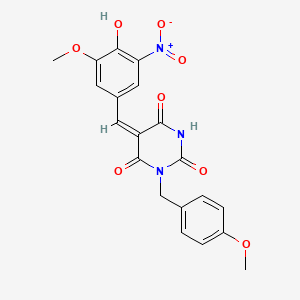![molecular formula C23H17BrN2O B5324733 2-[2-(3-bromophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5324733.png)
2-[2-(3-bromophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-bromophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research. It is a quinazolinone derivative that exhibits a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-[2-(3-bromophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound exerts its anti-tumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The anti-viral activity of the compound is attributed to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are major contributors to the development of several diseases. The compound has also been found to regulate glucose homeostasis and lipid metabolism, making it a potential candidate for the treatment of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[2-(3-bromophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potent biological activity. It exhibits a wide range of activities, making it a versatile compound for studying various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(3-bromophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone. One potential direction is the development of analogs with improved solubility and bioavailability. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and viral infections. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its biological activities.
Synthesemethoden
The synthesis of 2-[2-(3-bromophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone involves the condensation of 3-bromoacetophenone and 4-methylanthranilic acid in the presence of phosphorous oxychloride. The resulting product is then treated with 2-bromoacetophenone in the presence of potassium carbonate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-[2-(3-bromophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its biological activities. It exhibits potent anti-tumor, anti-inflammatory, and anti-viral properties. It has also been found to possess anti-microbial, anti-oxidant, and anti-diabetic activities.
Eigenschaften
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O/c1-16-9-12-19(13-10-16)26-22(14-11-17-5-4-6-18(24)15-17)25-21-8-3-2-7-20(21)23(26)27/h2-15H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEJRXKQMDNXSF-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B5324650.png)
![4-(2-methoxy-4-methylbenzyl)-N,N,1-trimethyl-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5324653.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-hydroxypropyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5324670.png)
![N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5324681.png)
![2-methyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5324688.png)


![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5324718.png)

![N-methyl-2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5324738.png)
![3-[({1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5324745.png)
![N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5324749.png)
![1-ethyl-4-{[4-(3-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5324751.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5324757.png)